N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzodioxin ring and an imidazotriazinyl group, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of N-substituted derivatives with varying biological activities .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: A precursor in the synthesis of the target compound.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share a similar core structure and have been studied for their antibacterial and enzyme inhibitory activities.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}acetamide stands out due to its unique combination of a benzodioxin ring and an imidazotriazinyl group
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c27-18(22-14-6-7-16-17(12-14)31-11-10-30-16)13-26-20(29)19(28)25-9-8-24(21(25)23-26)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCBGJBDOBVTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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